Beryllium acetylacetonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
| Record name | beryllium acetylacetonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Beryllium acetylacetonate | |
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CAS No. |
10210-64-7 | |
| Record name | Beryllium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |
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| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BERYLLIUM ACETYLACETONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |
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Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes for Beryllium Acetylacetonate (B107027)
The synthesis of beryllium acetylacetonate can be achieved through various methods, each offering distinct advantages in terms of yield, purity, and scalability.
Solvent-Based Synthesis Strategies
A prevalent method for synthesizing this compound involves the reaction of a beryllium salt with acetylacetone (B45752) in a suitable solvent. wikipedia.org A common precursor is beryllium hydroxide (B78521), which is dissolved in acetylacetone. tandfonline.com The reaction proceeds by the displacement of the hydroxide or other anions by the acetylacetonate ligand, which acts as a bidentate chelating agent, binding to the beryllium ion through its two oxygen atoms. wikipedia.orgquora.com
The general reaction can be represented as: Be(OH)₂ + 2 CH₃COCH₂COCH₃ → Be(C₅H₇O₂)₂ + 2 H₂O
The choice of solvent is crucial and can influence the reaction rate and the ease of product isolation. Organic solvents in which this compound is soluble are often employed. umich.edu Carbon tetrachloride and chloroform (B151607) are frequently used as the organic phase in solvent extraction procedures. tandfonline.comkyoto-u.ac.jp
Solid-Phase Synthesis Approaches
While less common than solvent-based methods, solid-phase synthesis offers potential advantages in terms of simplified purification and reduced solvent waste. In one approach, a solid beryllium precursor, such as beryllium oxide or carbonate, can be directly reacted with acetylacetone vapor at elevated temperatures. This method, however, may require more stringent reaction conditions to achieve complete conversion. Another solid-state approach involves grinding a mixture of the starting reagents, which can then be heated to induce the reaction. mdpi.com
Homogeneous Precipitation Techniques from Basic Solutions
Precipitation from a homogeneous solution is a technique that can yield a purer and more easily filterable product. In the context of this compound, this can be achieved by controlling the pH of a solution containing beryllium ions and acetylacetone. acs.org A soluble beryllium-acetylacetone species can be formed under specific molar ratios of beryllium to acetylacetone. acs.org Upon heating, this species decomposes, leading to the controlled precipitation of beryllium hydroxide from a basic solution. acs.org While this method primarily yields beryllium hydroxide, the underlying principle of controlled precipitation by altering solution conditions is relevant to obtaining pure intermediates for this compound synthesis.
Another approach involves the use of a base to facilitate the deprotonation of acetylacetone, which then readily coordinates with the beryllium ion. wikipedia.org The slow addition of a base, or the in-situ generation of a base through the hydrolysis of a compound like urea, can lead to the gradual formation and precipitation of this compound. mit.edu
Purification Methodologies for High-Purity this compound
Achieving high purity is critical for many applications of this compound. Several techniques are employed to remove metallic and organic impurities.
Solvent Extraction with Chelating Agents (e.g., EDTA)
Solvent extraction is a powerful technique for purifying this compound by separating it from other metal ions. tandfonline.com The process typically involves dissolving the crude this compound in an organic solvent, such as carbon tetrachloride or chloroform. tandfonline.comkyoto-u.ac.jp This organic phase is then washed with an aqueous solution containing a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). tandfonline.comkyoto-u.ac.jp
EDTA forms stable, water-soluble complexes with many metallic impurities, effectively "masking" them and preventing them from co-extracting with the this compound into the organic phase. tandfonline.comtandfonline.com The efficiency of this separation is pH-dependent, with optimal extraction of this compound occurring in nearly neutral solutions (pH 6-9). kyoto-u.ac.jp The purified this compound remains in the organic phase, which can then be separated from the aqueous phase containing the impurities. tandfonline.com This method has been demonstrated to be highly effective, reducing metallic impurities to levels below 10 parts per million. tandfonline.comosti.gov
| Parameter | Condition | Reference |
| Organic Solvent | Carbon Tetrachloride, Chloroform | tandfonline.comkyoto-u.ac.jp |
| Aqueous Phase pH | ~5 to 9 | tandfonline.comkyoto-u.ac.jp |
| Chelating Agent | EDTA | tandfonline.comkyoto-u.ac.jptandfonline.comtandfonline.com |
| Product Purity | <10 ppm metallic impurities | tandfonline.com |
Recrystallization Protocols
Recrystallization is a fundamental technique for purifying solid compounds. ionicviper.org For this compound, this involves dissolving the crude product in a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. kyoto-u.ac.jp As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solvent. ionicviper.org
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. ionicviper.org Hot ethanol (B145695) has been reported as a solvent for the recrystallization of this compound. kyoto-u.ac.jp The process can be repeated multiple times to achieve the desired level of purity. Slow cooling is generally preferred as it promotes the formation of larger, purer crystals. ionicviper.org
| Recrystallization Step | Description | Reference |
| Solvent Selection | A solvent in which the compound is highly soluble when hot and poorly soluble when cold. Hot ethanol is a known solvent. | kyoto-u.ac.jpionicviper.org |
| Dissolution | The crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution. | ionicviper.org |
| Cooling | The hot solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. | ionicviper.org |
| Crystal Collection | The purified crystals are separated from the mother liquor by filtration. | ionicviper.org |
Ligand Design and Precursor Modification for this compound Analogues
The synthesis of this compound analogues is primarily achieved through the strategic design and modification of the acetylacetonate (acac) ligand itself. While the core precursor chemistry for forming the beryllium chelate remains consistent—typically involving the reaction of a beryllium(II) salt with the β-diketone ligand wikipedia.org—the functionalization of the ligand is the key to creating diverse analogues with tailored properties.
Research has shown that acetylacetonates (B15086760) offer various pathways for functionalization, with substitution at the central carbon atom (the 3-position) of the pentane-2,4-dione backbone being the most common and effective strategy. researchgate.net This approach allows for the introduction of new functional groups without disrupting the crucial O,O-bidentate chelation site required for stable complex formation with the beryllium ion. researchgate.net The resulting modified ligands are often ditopic, meaning they possess two distinct coordination sites: the acetylacetonate moiety to bind beryllium and a separate functional group capable of coordinating to other metal centers or participating in further reactions. researchgate.netacs.org
This design transforms the simple beryllium bis(acetylacetonate) unit into a "metalloligand" or a building block for constructing more complex, ordered supramolecular structures and coordination polymers. researchgate.net By linking these beryllium-containing units through their peripheral functional groups, researchers can create extended bimetallic or polymetallic networks. researchgate.netresearchgate.net
A prominent example is the use of 3-(pyridin-4-yl)pentane-2,4-dione (B3045268) as a ligand. researchgate.net In this molecule, the acetylacetonate portion readily forms a stable bis-chelate complex with beryllium. The pyridyl group, which extends from the central carbon, provides a second, nitrogen-based donor site. This site can then coordinate with other metal ions, leading to the formation of alternating bimetallic chains or networks (e.g., Co/Be, Cu/Be, Cd/Be, or Zn/Be systems). researchgate.net Similarly, a pyrazolyl-substituted ligand, 3-(3,5-dimethylpyrazol-4-yl)pentane-2,4-dionate, has also been successfully used to form a beryllium bis-chelate complex, offering another route to bifunctional metalloligands. researchgate.netacs.org
The selection of the precursor for these syntheses generally follows standard coordination chemistry principles, where a beryllium salt (such as beryllium chloride) or beryllium hydroxide is reacted with the custom-designed β-diketone ligand. umich.eduresearchgate.net The strong chelating nature of the acetylacetonate group ensures the thermodynamic and kinetic stability of the resulting beryllium complex. researchgate.net
Table 1: Examples of Modified Acetylacetonate Ligands for Beryllium Complex Analogues
| Ligand Name | Modification Site | Introduced Functional Group | Purpose / Resulting Structure |
| 3-(pyridin-4-yl)pentane-2,4-dione | 3-position | Pyridyl | Acts as a ditopic ligand to form extended bimetallic structures (e.g., with Co, Cu, Cd, Zn). researchgate.net |
| 3-(3,5-dimethylpyrazol-4-yl)pentane-2,4-dionate | 3-position | Pyrazolyl | Forms a beryllium bis-chelate complex that can act as a metalloligand. researchgate.netacs.org |
| Benzoylacetone | Terminal Methyl | Phenyl | An analogue of acetylacetone used to generate varied metal complexes. wikipedia.org |
| Dibenzoylmethane | Both Terminal CH₃ | Phenyl | An analogue of acetylacetone used to generate varied metal complexes. wikipedia.org |
Advanced Structural Elucidation and Bonding Theory of Beryllium Acetylacetonate
Molecular and Crystal Structure Determination
The precise three-dimensional arrangement of atoms in beryllium acetylacetonate (B107027) has been determined through gas-phase electron diffraction and solid-state X-ray diffraction, revealing key details about its molecular geometry and crystal packing.
Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in their free state, devoid of intermolecular forces present in condensed phases. wikipedia.orgarxiv.org Studies on beryllium acetylacetonate using GED have shown that in the gas phase, the molecule adopts a structure with approximately D₂d symmetry. researchgate.netscite.ai This high-symmetry arrangement indicates that the two acetylacetonate ligands are oriented perpendicularly to each other. researchgate.net
In the solid state, X-ray diffraction analysis reveals a more complex picture. The crystal structure of this compound is monoclinic, belonging to the space group P2₁/c. scite.ai A key finding from the solid-state analysis is the presence of two crystallographically distinct molecules within the crystal lattice. scite.ai While both molecules maintain a distorted tetrahedral coordination around the beryllium atom, they exhibit slight differences in their geometries. scite.ai This distortion from the ideal D₂d symmetry observed in the gas phase is attributed to the effects of crystal packing forces. scite.ai
Detailed structural data, including interatomic distances and valence angles, have been determined for this compound. In the solid state, the beryllium atom is chelated in a distorted tetrahedral environment. The intra-chelate O-Be-O bond angle is approximately 107.5°. scite.ai For the molecule with near-D₂d symmetry, the angle between one of the methine carbons, the beryllium atom, and the other methine carbon is close to 178°, indicating a nearly linear arrangement. scite.ai
| Angle | Value |
|---|---|
| Intra-chelate O-Be-O | 107.5° scite.ai |
| C(methine)-Be-C(methine) | ~178° scite.ai |
Analysis of Chelate Ring Conformation and Molecular Symmetry (e.g., D2d Symmetry)
Electronic Structure and Chemical Bonding Characterization
The nature of the chemical bonds within this compound, particularly the interaction between the beryllium center and the oxygen atoms of the ligands, is of significant interest.
Influence of Valence Molecular Orbitals on Metal-Ligand Interactions
The nature of the chemical bond between the beryllium ion and the acetylacetonate (acac) ligands in this compound, Be(acac)₂, is significantly influenced by the interaction of their respective valence molecular orbitals. researchgate.net Theoretical studies have shown that the bonding in Be(acac)₂ involves the valence orbitals of the beryllium p-metal ion and the molecular orbitals of the chelate ligands. researchgate.net As a Group 2 element, beryllium has a [He] 2s² electron configuration. americanelements.com For bonding in a tetrahedral geometry, as found in Be(acac)₂, these 2s and the three 2p orbitals hybridize to form four sp³ orbitals capable of accepting electron pairs from the four oxygen atoms of the two bidentate acetylacetonate ligands.
The interaction is primarily a dative covalent bond, where the oxygen atoms of the acetylacetonate ligands donate lone pair electrons into the vacant valence orbitals of the central beryllium(II) ion. chemguide.co.ukiu.edu Molecular orbital (MO) theory provides a more detailed picture than simple Lewis structures. The formation of the complex involves the combination of the metal's valence orbitals (s and p) and the ligand group orbitals (LGOs) of appropriate symmetry. libretexts.org This interaction leads to the formation of bonding and antibonding molecular orbitals. The bonding MOs are primarily ligand in character and are lower in energy, while the corresponding antibonding MOs are primarily metal in character and higher in energy. libretexts.org The significant energy difference between the interacting orbitals of the metal and the ligand contributes to the stability of the complex. Theoretical studies indicate that for this compound, the bond is almost completely covalent in character, a feature that distinguishes it from the more ionic acetylacetonate complexes of heavier alkaline earth metals like magnesium or calcium. researchgate.netiu.edu
Conjugative Effects and π-Bonding within the Acetylacetonate Chelate Ring
The acetylacetonate (acac) ligand, formed by the deprotonation of acetylacetone (B45752), features a conjugated system of π-electrons. rsc.org Upon chelation to a metal ion, this π-system gives rise to significant conjugative effects and π-bonding within the six-membered chelate ring. The deprotonated ligand exhibits a planar O-C-C-C-O backbone where the π-orbitals of these atoms overlap, allowing for electron delocalization. rsc.org This delocalization is a key feature of metal acetylacetonate complexes and is often described as a form of "pseudo-aromaticity".
Strong Electron-Withdrawing Effects of the Beryllium(II) Center
The beryllium(II) ion exerts a potent electron-withdrawing effect on the acetylacetonate ligands, a consequence of its unique properties. Beryllium has a high electronegativity for a Group 2 metal (1.57 on the Pauling scale) and an exceptionally small ionic radius. chemguide.co.ukumich.edu This combination results in a high charge density on the Be²⁺ ion, giving it a strong polarizing effect. chemguide.co.uk
When coordinated by the acetylacetonate ligands, the Be(II) center strongly attracts the electron density from the oxygen donor atoms. iu.edu This inductive pull of electrons towards the metal center is a defining characteristic of the Be-O bond in the complex. The electron drain from the ligand's C=O groups into the beryllium's orbitals strengthens the metal-oxygen bond while concurrently weakening the carbon-oxygen bonds within the chelate ring. iu.edu This effect can be observed spectroscopically, for instance, through changes in the vibrational frequencies of the C=O bonds. iu.edu The strong polarizing power of beryllium is also responsible for its tendency to form covalent bonds rather than purely ionic ones, as it is too electronegative to completely release its valence electrons. chemguide.co.ukquora.com This pronounced electron-withdrawing effect is a key factor in the high stability of this compound. researchgate.net
Magnetic Susceptibility Investigations for Structural Insights
Magnetic susceptibility measurements are a valuable tool for elucidating the electronic structure of metal complexes, particularly by determining the number of unpaired electrons. jeol.com Metal complexes can be classified as paramagnetic if they contain unpaired electrons and are attracted to a magnetic field, or diamagnetic if all electrons are paired, leading to weak repulsion by a magnetic field. fiveable.mersc.org
The central metal ion in this compound is beryllium in the +2 oxidation state (Be²⁺). The beryllium atom has an electron configuration of [He] 2s², meaning the Be²⁺ ion has a [He] configuration with no valence electrons. americanelements.com The acetylacetonate ligands are also closed-shell species. Consequently, this compound has no unpaired electrons in either the metal center or the ligands. fiveable.medalalinstitute.com
Therefore, magnetic susceptibility measurements on this compound invariably show that the compound is diamagnetic. rsc.orgdalalinstitute.com This finding is fully consistent with and provides experimental confirmation of its closed-shell electronic structure. While diamagnetism is a property of all matter, it is a very weak effect and is only observable in the absence of the much stronger paramagnetic effect. dalalinstitute.com The confirmation of diamagnetism supports the tetrahedral coordination geometry and the d⁰ electron configuration of the Be(II) center, distinguishing it from many transition metal acetylacetonate complexes which are paramagnetic due to unpaired d-electrons. jeol.comacs.org
Spectroscopic Characterization and Vibrational Dynamics of Beryllium Acetylacetonate
Vibrational Spectroscopy (FTIR and Raman) of Be(acac)₂
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within beryllium acetylacetonate (B107027). covalentmetrology.comup.ac.za The analysis of the vibrational spectra allows for the assignment of specific motions of atoms and functional groups within the molecule.
The interpretation of the FTIR and Raman spectra of Be(acac)₂ relies on the assignment of observed bands to specific vibrational modes. nih.gov These assignments are often supported by theoretical calculations, which can predict the frequencies and intensities of the vibrational bands. nih.govresearchgate.net For instance, the vibrational spectra of Be(acac)₂ exhibit a strong coupling between the modes of the chelate ring. nih.govresearchgate.net
A detailed assignment of some of the key vibrational modes observed in the spectra of beryllium acetylacetonate is presented in the table below.
| Frequency (cm⁻¹) | Assignment Description | Reference |
| ~1580 | C=O stretching | nih.gov |
| ~1530 | C=C stretching | nih.gov |
| ~1460 | Asymmetric CH₃ deformation | chesci.com |
| ~1360 | Symmetric CH₃ deformation | chesci.com |
| 1042 | Primarily metal-oxygen stretching | nih.govresearchgate.net |
| 826 | Primarily metal-oxygen stretching | nih.govresearchgate.net |
| 748 | Primarily metal-oxygen stretching | nih.govresearchgate.net |
| 480 | Primarily metal-oxygen stretching | nih.govresearchgate.net |
This table presents a selection of assigned vibrational modes and is not exhaustive.
The vibrations involving the beryllium-oxygen (Be-O) bonds are of particular interest as they provide direct information about the strength and nature of the metal-ligand interaction. acs.orgacs.orgresearchgate.net In the vibrational spectra of Be(acac)₂, several bands have been attributed to motions that are predominantly Be-O stretching in character. nih.govresearchgate.net Specifically, bands observed at approximately 1042, 826, 748, and 480 cm⁻¹ are found to have significant contributions from the metal-oxygen stretching motions. nih.govresearchgate.net The band at around 820 cm⁻¹ is often considered a key indicator of the BeO₄ tetrahedral coordination environment. researchgate.net The relatively high frequency of the Be-O stretching modes compared to other metal acetylacetonates (B15086760) is consistent with the small size and high charge density of the beryllium ion, which leads to strong metal-oxygen bonds. researchgate.net
The acetylacetonate ligand forms a six-membered chelate ring with the beryllium ion. wikipedia.org The vibrational modes within this ring are not isolated but are strongly coupled. nih.govresearchgate.net This means that a single vibrational band in the spectrum often arises from a combination of different types of atomic motions within the ring, such as C-C and C-O stretching, and C-H bending. This coupling complicates the simple assignment of bands to individual bonds but provides a more holistic view of the ring's dynamics.
Furthermore, the vibrational motion of molecules is not perfectly harmonic. unimi.it Anharmonicity, which is the deviation from the idealized simple harmonic motion, can affect the observed vibrational frequencies. unimi.itacs.org Theoretical calculations that take anharmonicity into account have been performed for Be(acac)₂. nih.govresearchgate.net These calculations of anharmonic frequencies provide a more accurate comparison with the experimental FTIR and Raman spectra, leading to a more reliable assignment of the vibrational modes. nih.govresearchgate.net
To aid in the definitive assignment of vibrational modes, isotopic labeling studies are a powerful experimental technique. sigmaaldrich.comnih.gov By selectively replacing atoms in the Be(acac)₂ molecule with their heavier isotopes (e.g., ¹³C, ²H, or ¹⁸O), the frequencies of the vibrational modes involving those atoms will shift to lower values. The magnitude of this isotopic shift can be predicted and compared with experimental observations, confirming the involvement of the labeled atom in a particular vibration.
For this compound, the vibrational frequencies of its ¹³C, ²H, and ¹⁸O derivatives have been studied theoretically. nih.govresearchgate.net For example, the frequency and intensity of the vibrational bands of the 1,3,5-(¹³C), 2,4-(¹³C), 3-(²H), and 3-(²H)-2,4-(¹⁸O) derivatives of Be(acac)₂ have been calculated, providing a basis for the interpretation of experimental isotopic substitution spectra. nih.govresearchgate.net These studies are crucial for disentangling complex vibrational spectra and providing unambiguous assignments for the observed bands. researchgate.net
Chelate Ring Mode Coupling and Anharmonic Frequencies
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the characterization of this compound, providing information about the chemical environment of the magnetically active nuclei within the molecule.
Proton (¹H) NMR spectroscopy is particularly useful for studying the ligand environment in Be(acac)₂. The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their chemical surroundings.
In a study of various metal acetylacetonates in dimethylsulfoxide, the ¹H NMR spectrum of this compound was recorded. cdnsciencepub.com The chemical shifts of the protons in the complex are compared to those of the free acetylacetone (B45752) ligand to understand the effects of coordination to the beryllium ion. Conductivity measurements have shown that this compound behaves as a non-electrolyte in dimethylsulfoxide, indicating that the complex remains intact in solution. cdnsciencepub.com The ¹H NMR results confirm the strong bonding between the beryllium ion and the acetylacetonate ligands. cdnsciencepub.com
The typical ¹H NMR spectrum of a diamagnetic acetylacetonate complex like Be(acac)₂ shows distinct signals for the methyl (CH₃) and methine (CH) protons of the ligand. The chemical shifts of these protons can be influenced by the electronic structure of the complex.
| Proton Type | Typical Chemical Shift Range (ppm) | Reference |
| Methyl (CH₃) | ~2.0 - 2.5 | cdnsciencepub.com |
| Methine (CH) | ~5.5 - 6.0 | cdnsciencepub.com |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
⁹Be NMR Quadrupolar and Chemical Shielding Interactions
The nuclear magnetic resonance (NMR) spectroscopy of the ⁹Be nucleus is a powerful tool for probing the local electronic environment of beryllium in its compounds. Due to its nuclear spin of I = 3/2, the ⁹Be nucleus is quadrupolar, which means it interacts with the electric field gradient (EFG) at the nucleus. huji.ac.il This interaction, known as the quadrupolar interaction, provides valuable information about the symmetry of the electron distribution around the beryllium atom. researchgate.net
In solid bis(acetylacetonato)beryllium, denoted as Be(acac)₂, ⁹Be NMR studies have been conducted to characterize both the quadrupolar and chemical shielding interactions. scite.ai The crystal structure of Be(acac)₂ reveals two crystallographically non-equivalent beryllium sites, which necessitates a two-site model for the interpretation of the NMR spectra. scite.aiacs.org
The quadrupolar interaction is quantified by the quadrupolar coupling constant (C_Q_) and the asymmetry parameter (η). The C_Q_ is a measure of the strength of the interaction, while η describes the deviation of the EFG from axial symmetry. acs.org For Be(acac)₂, the best-fit nuclear quadrupole parameters for the two distinct beryllium sites have been determined through analysis of magic-angle spinning (MAS) and stationary sample spectra at magnetic field strengths of 4.7 T and 9.4 T. scite.aiacs.org
The chemical shielding interaction, on the other hand, arises from the circulation of electrons around the nucleus in the presence of an external magnetic field. This interaction is described by the chemical shielding tensor, which is typically anisotropic in solid samples. The isotropic chemical shift (δ_iso_) is the average value of the principal components of this tensor and provides information about the coordination environment of the beryllium atom. huji.ac.il
Detailed analysis of the ⁹Be NMR spectra of solid Be(acac)₂ has provided the first experimental evidence for anisotropic chemical shielding in beryllium. scite.aiacs.orgresearchgate.net The following table summarizes the experimentally determined ⁹Be NMR parameters for the two beryllium sites in Be(acac)₂.
| Parameter | Site 1 | Site 2 |
|---|---|---|
| C_Q_ (kHz) | -294 ± 4 | -300 ± 4 |
| η | 0.11 ± 0.04 | 0.15 ± 0.02 |
Table 1: ⁹Be Nuclear Quadrupole Parameters for the Two Crystallographically Independent Sites in this compound. acs.org
Anisotropy of the Beryllium Chemical Shift Tensor
The anisotropy of the beryllium chemical shift (CS) tensor provides further insight into the electronic structure and bonding in beryllium compounds. researchgate.net In Be(acac)₂, the analysis of stationary sample ⁹Be NMR spectra has definitively revealed the presence of an anisotropic chemical shift. acs.org
The chemical shift anisotropy (CSA) is characterized by the span (Ω) and the skew (κ) of the CS tensor. The span is defined as the difference between the most and least shielded components of the tensor (δ₁₁ and δ₃₃, respectively), while the skew describes the asymmetry of the tensor. While a precise determination of the individual principal components of the CS tensor can be challenging, studies on Be(acac)₂ have successfully placed upper and lower limits on the span of the beryllium CS tensor. acs.org
The experimental findings have been supported by ab initio calculations of the beryllium CS tensors in Be(acac)₂ at the Restricted Hartree-Fock (RHF) level of theory. researchgate.net These theoretical calculations have been instrumental in understanding the origins of the NMR interaction tensors and their correlation with the molecular symmetry of the complex. researchgate.net The molecule possesses near-D₂d symmetry, with the acetylacetonato rings being approximately planar. scite.ai
The investigation into the CSA of beryllium in Be(acac)₂ marked a significant advancement, as it was the first time that anisotropic shielding was experimentally evidenced for beryllium. acs.orgresearchgate.net
| Parameter | Value Range |
|---|---|
| Span (Ω) of ⁹Be CS Tensor (ppm) | 3 to 7 |
Table 2: Estimated Range for the Span of the ⁹Be Chemical Shift Tensor in this compound. acs.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
Ultraviolet-visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govtechnologynetworks.comsci-hub.se This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. In the case of metal complexes, UV-Vis spectroscopy can provide information about the electronic transitions between molecular orbitals.
For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from electronic transitions within the acetylacetonate ligand and charge-transfer transitions between the ligand and the beryllium metal center. The acetylacetone ligand itself exhibits an absorption maximum. researchgate.net When complexed with a metal ion, the position of this absorption maximum can shift. researchgate.net
Studies on metal acetylacetonate complexes have shown that the electronic spectra are influenced by the nature of the metal ion. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, the general principles of UV-Vis spectroscopy for metal complexes can be applied. The technique allows for the quantification of the complex in solution and can be used to study the stability and formation of the complex. nih.gov The absorption spectrum is generated by plotting the absorbance against the wavelength, revealing the wavelengths at which the molecule absorbs light most strongly. nih.govtechnologynetworks.com
Theoretical and Computational Investigations of Beryllium Acetylacetonate
Quantum Mechanical (QM) Calculations for Structural Optimization
The molecular structure of beryllium acetylacetonate (B107027), often abbreviated as Be(acac)₂, has been a subject of extensive theoretical investigation to elucidate its geometric parameters and electronic properties. Various quantum mechanical methods have been employed to achieve a detailed understanding of this organometallic compound.
Density Functional Theory (DFT) Approaches (e.g., B3LYP)
Density Functional Theory (DFT) has proven to be a powerful tool for the computational study of metal acetylacetonates (B15086760). researchgate.nettandfonline.com Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been widely used for the structural optimization of Be(acac)₂. researchgate.netnih.govscience.gov These calculations have been instrumental in determining the optimized geometry of the molecule. researchgate.net
Studies have shown that the B3LYP method, when paired with appropriate basis sets, provides results that are in excellent agreement with experimental data obtained from techniques like gas-phase electron diffraction. researchgate.netresearchgate.net The choice of basis set, such as 6-31G, 6-311G, and 6-311++G(3df,2p), plays a crucial role in the accuracy of the predicted structural parameters. researchgate.netnih.gov For instance, theoretical studies have successfully predicted the D₂d symmetry of the molecule, where the two chelate rings are situated in perpendicular planes. researchgate.net The bond lengths and angles calculated using DFT methods have shown good concordance with experimental values. researchgate.net
Theoretical calculations have also shed light on the nature of the chemical bond between the beryllium atom and the acetylacetonate ligands. These studies suggest that the Be-O bond in beryllium acetylacetonate is predominantly covalent with a minor ionic character. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometrical Parameters of Be(acac)₂ using DFT (B3LYP/6-311++G ) and Comparison with Experimental Data**
| Parameter | Calculated Value | Experimental Value (GED) researchgate.net |
| Be-O Bond Length (Å) | Data not available in search results | Data not available in search results |
| C-O Bond Length (Å) | Data not available in search results | 1.279(2) |
| C-C (ring) Bond Length (Å) | Data not available in search results | 1.408(3) |
| C-CH₃ Bond Length (Å) | Data not available in search results | 1.534(4) |
| O-Be-O Bond Angle (°) | Data not available in search results | 93.3(2) |
| O-C-C (ring) Bond Angle (°) | Data not available in search results | 125.3(2) |
| O-C-CH₃ Bond Angle (°) | Data not available in search results | 116.2(4) |
Hartree-Fock and Möller-Plesset (MP) Level Calculations
In addition to DFT, other ab initio methods such as Hartree-Fock (HF) and Möller-Plesset (MP) perturbation theory have been utilized to investigate the structure of Be(acac)₂. researchgate.netnih.gov The Hartree-Fock method, being a foundational ab initio approach, provides a good starting point for structural predictions, although it does not account for electron correlation. aps.org
Møller-Plesset perturbation theory, particularly at the second order (MP2), introduces electron correlation effects, often leading to more accurate results compared to HF. researchgate.netsmu.edu The structure of Be(acac)₂ has been fully optimized at the HF and MP2 levels, typically using the 6-31G* basis set. researchgate.netnih.gov These calculations, alongside DFT methods, contribute to a comprehensive understanding of the molecule's geometry by providing a hierarchy of theoretical results. researchgate.net Comparing the outcomes from HF, MP2, and DFT allows for an assessment of the impact of electron correlation on the calculated structural parameters.
Basis Set Selection and Optimization Strategies
The selection of an appropriate basis set is a critical aspect of quantum mechanical calculations, directly influencing the accuracy of the results. For Be(acac)₂, a variety of basis sets have been employed in conjunction with DFT and other ab initio methods. researchgate.net These include Pople-style basis sets like 6-31G, 6-311G, and their variations with diffuse and polarization functions (e.g., 6-311++G**). researchgate.netresearchgate.net
More complex basis sets, such as the LanL2DZ and def2SVP, have also been used, sometimes in a mixed approach where different basis sets are applied to the metal ion and the organic ligand. researchgate.net For instance, a common strategy involves using a basis set like def2SVP for the beryllium ion and a more extensive basis set like 6-311++G** for the carbon, oxygen, and hydrogen atoms. researchgate.net The process of structural optimization involves finding the minimum energy conformation of the molecule by systematically adjusting its geometric parameters. This is typically achieved using gradient-based optimization algorithms available in quantum chemistry software packages.
Vibrational Frequency and Intensity Simulations
Computational methods are invaluable for simulating the vibrational spectra (infrared and Raman) of molecules. These simulations provide a theoretical counterpart to experimental spectroscopic data, aiding in the assignment of vibrational modes and offering deeper insights into the molecular dynamics.
Comparison of Theoretical and Experimental Spectroscopic Data
Theoretical calculations of vibrational frequencies for Be(acac)₂ have been performed extensively, primarily using DFT methods like B3LYP. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.netresearchgate.net
Studies have shown an excellent correlation between the scaled theoretical frequencies and the experimental Fourier transform IR and Raman spectra of Be(acac)₂. researchgate.netnih.gov This agreement allows for a reliable interpretation of the measured spectra, where each observed band can be assigned to a specific calculated vibrational mode. researchgate.net Analysis of the vibrational spectra reveals strong coupling between the modes of the chelated ring. researchgate.netnih.gov Notably, specific bands in the experimental spectra have been assigned to the metal-oxygen stretching motions based on these theoretical calculations. For Be(acac)₂, four bands at approximately 1042, 826, 748, and 480 cm⁻¹ have been identified as being predominantly due to Be-O stretching motions. researchgate.netnih.gov The band at 480 cm⁻¹ is particularly significant as it is assigned to the totally symmetric Be-O stretching mode and appears at a considerably higher frequency than the corresponding mode in magnesium acetylacetonate (Mg(acac)₂), which is consistent with the relative stability constants of the two complexes. researchgate.netresearchgate.net
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Be(acac)₂
| Experimental Frequency (cm⁻¹) researchgate.netnih.gov | Calculated (Scaled) Frequency (cm⁻¹) researchgate.netnih.gov | Vibrational Assignment researchgate.netnih.gov |
| 1042 | Data not available in search results | Mainly Be-O stretching |
| 826 | Data not available in search results | Mainly Be-O stretching |
| 748 | Data not available in search results | Mainly Be-O stretching |
| 480 | Data not available in search results | Mainly Be-O stretching |
Computational Prediction of Isotopic Substitution Effects
Computational chemistry offers a powerful means to predict the effects of isotopic substitution on the vibrational spectra of molecules. nih.govslideshare.netdpbspgcollege.edu.in By replacing specific atoms with their heavier isotopes in the theoretical model, the resulting shifts in the calculated vibrational frequencies can be determined.
For this compound, the vibrational frequencies and intensities of its isotopically substituted derivatives, such as those involving ¹³C and ²H (deuterium), have been calculated at the B3LYP/6-311G* level of theory. researchgate.netnih.gov Specifically, calculations have been performed for 1,3,5-¹³C, 2,4-¹³C, 3-²H, and 3-²H-2,4-¹⁸O derivatives of Be(acac)₂. researchgate.netnih.gov These theoretical predictions are crucial for interpreting the experimental spectra of isotopically labeled samples, which are often used to confirm vibrational assignments. nih.gov The calculated isotopic frequency shifts provide a detailed and unambiguous way to correlate spectral features with specific atomic motions within the molecule. researchgate.net
Analysis of Electronic Properties and Bonding Characteristics of this compound
Theoretical and computational chemistry provide powerful tools to investigate the electronic structure and bonding in metallic complexes like this compound. These methods offer insights that complement experimental data, explaining the molecule's stability, reactivity, and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to identify different potential regions: areas of negative potential, rich in electrons, are typically colored red or yellow and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, which are electron-poor, are colored blue and represent likely sites for nucleophilic attack. researchgate.net Green areas indicate neutral electrostatic potential. researchgate.net
In this compound, MEP analysis reveals distinct regions of differing electrostatic potential. The electronegative oxygen atoms of the two bidentate acetylacetonate ligands create regions of high electron density, resulting in a significant negative potential. These red or yellow areas indicate that the oxygen atoms are the primary sites for interaction with electrophiles. In contrast, the area around the central beryllium ion exhibits a positive electrostatic potential (a blue region), which is characteristic of its electron-deficient nature as a Lewis acid. This positive region is the site where nucleophiles would preferentially interact with the complex. This charge distribution is fundamental to understanding the coordination of the acetylacetonate ligands to the beryllium center and the potential for further intermolecular interactions. Computational studies on related beryllium compounds frequently employ MEP analysis to characterize bonding and reactivity. nih.gov
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. libretexts.org It is a direct measure of the strength of a chemical bond. libretexts.org For a bond A-B, the BDE is calculated from the enthalpies of formation (ΔfH) of the parent molecule and the resulting radicals. libretexts.org
BDE Calculation Formula:
BDE = ΔfH(A•) + ΔfH(B•) − ΔfH(A−B) libretexts.org
In the context of this compound, the most significant bonds are the coordinate bonds between the beryllium ion and the oxygen atoms of the acetylacetonate ligands (Be-O). Theoretical calculations, often employing Density Functional Theory (DFT) with various functionals such as B3LYP or M06-2X, are used to compute these energies. nih.govresearchgate.net The process involves optimizing the geometry of the parent molecule and the radical fragments that would result from the cleavage of a single Be-O bond, and then calculating the energy difference. researchgate.net
Experimental data provides a benchmark for these theoretical values. The table below presents the experimentally determined gas-phase bond dissociation energy for a representative Be-O bond. This value quantifies the energy required to break one of the coordinate bonds holding the chelate ring together.
| Bond | Bond Dissociation Energy (kJ/mol) at 298 K |
| Be—O | 448 ± 21 ucsb.edu |
This interactive table provides the experimental bond dissociation energy for the Beryllium-Oxygen bond.
Theoretical Studies on π-Hole Beryllium Bonds
A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule. nih.gov It is analogous to the more widely known σ-hole, which occurs along the extension of a covalent bond. scispace.commdpi.com These electron-deficient regions can participate in attractive, non-covalent interactions with electron-rich species (nucleophiles).
Theoretical studies have demonstrated the ability of beryllium compounds to form π-hole bonds. nih.gov High-level ab initio calculations, such as those at the RI-MP2/def2-TZVPD level of theory, have been used to evaluate these interactions. nih.gov While much of the foundational research has focused on simpler systems like BeF₃⁻ moieties, the principles are applicable to more complex structures like this compound. nih.gov The planar, delocalized π-system of the chelate rings in the acetylacetonate ligand creates an electronic environment where a π-hole can be induced on the face of the ring structure by the strongly Lewis acidic beryllium center.
The characterization of these weak interactions often involves computational techniques such as Bader's "Atoms in Molecules" (AIM) theory and Natural Bond Orbital (NBO) analysis. nih.govmdpi.com These analyses help to identify bond critical points and quantify the charge transfer associated with the π-hole interaction. The existence of such interactions suggests that this compound can act as an electron acceptor not just at the beryllium center itself, but also through its planar ligand faces, influencing its crystal packing and interactions with other molecules.
Computational Modeling of Beryllium-Ligand Interactions in Solvated Environments
The behavior of this compound in a solvent is significantly different from its gas-phase properties due to interactions with solvent molecules. Computational modeling is essential for understanding the speciation, stability, and reactivity of the complex in solution. researchgate.net
In aqueous environments, a primary consideration is the competition between the acetylacetonate ligand and water molecules for coordination to the beryllium ion. researchgate.net Beryllium ions are strongly hydrated in water, and the formation of the this compound complex is effectively a ligand substitution reaction. Furthermore, hydrolysis of the beryllium ion is a significant competing reaction, particularly at pH values above 3. researchgate.net Chelating ligands like acetylacetonate form stable complexes with beryllium, which can outcompete hydrolysis under certain conditions. researchgate.net
Computational software, such as Hyperquad, can be used to model the speciation of beryllium with various ligands as a function of concentration and pH, using known stability constants. researchgate.net These models predict the relative abundance of different beryllium species, such as the free aqua-ion, various hydrolyzed forms, and the fully formed Be(acac)₂ complex. The results of such modeling are critical for predicting the bioavailability and transport of beryllium in environmental or biological systems.
The key factors influencing the stability and interaction of this compound in a solvated environment are summarized below.
| Factor | Description |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and may compete for coordination sites on the beryllium ion. |
| pH of the Solution | Acidity is critical. At low pH (<3), the beryllium aqua-ion is the dominant species. As pH increases, hydrolysis and complexation with the acetylacetonate ligand become competitive processes. researchgate.net |
| Ligand Concentration | The concentration of the acetylacetonate ligand influences the equilibrium position of the complex formation reaction. |
| Presence of Competing Ions | Other ions in the solution can interact with the beryllium center or the ligand, affecting the stability of the complex. |
This interactive table outlines the main factors that computational models consider when simulating this compound in a solvated environment.
Solution Chemistry and Reactivity Mechanisms of Beryllium Acetylacetonate
Solution-Phase Behavior and Stability
Solubility in Organic Solvents and Non-Aqueous Media
Beryllium acetylacetonate (B107027), with the chemical formula Be(C₅H₇O₂)₂, is a coordination complex noted for its solubility in various organic solvents. americanelements.comwikipedia.org This property is in contrast to many metal halides and is a key characteristic of metal acetylacetonates (B15086760). wikipedia.org The compound is readily soluble in alcohol, from which it can be crystallized. rsc.org It is also soluble in solvents such as chloroform (B151607), carbon tetrachloride, and benzene. kyoto-u.ac.jp This solubility in non-aqueous media makes it a useful precursor in various chemical syntheses and applications. americanelements.com
While highly soluble in many organic solvents, its solubility can vary. For instance, it is very soluble in benzene, but the gradual addition of petroleum ether can cause it to precipitate, a technique used in its purification. umich.edu The compound is also soluble in heptane (B126788). researchgate.net In one study, the solubility of basic beryllium acetate, a related compound, was found to be surprisingly low in carbon tetrachloride despite its high solubility in chloroform. royalsocietypublishing.org
Table 1: Solubility of Beryllium Acetylacetonate in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Alcohol | Very soluble | rsc.org |
| Benzene | Soluble | kyoto-u.ac.jpumich.edu |
| Chloroform | Soluble | kyoto-u.ac.jp |
| Carbon Tetrachloride | Soluble | kyoto-u.ac.jp |
| Heptane | Soluble | researchgate.net |
| Petroleum Ether | Sparingly soluble (used for precipitation) | umich.edu |
| Water (cold) | Almost insoluble | umich.edu |
| Water (hot) | Decomposes | umich.edu |
Decomposition Pathways in Aqueous Solutions (e.g., by hot water, acids, alkalies)
This compound exhibits limited stability in aqueous environments. It is almost insoluble in cold water but is decomposed by hot water. umich.edu The compound is also susceptible to decomposition by both acids and alkalis. umich.edu The hydrolysis of cationic beryllium salts in water leads to the formation of insoluble hydroxides or hydrated complexes at pH values between 5 and 8. nih.gov
In basic solutions, a species is formed that can keep beryllium in solution; however, upon heating, this species is destroyed, leading to the precipitation of beryllium hydroxide (B78521). acs.orgacs.org While stable against boiling water in some contexts, prolonged agitation of its ethereal solution with water can lead to the formation of other compounds. rsc.org The decomposition in acidic solutions is also a known characteristic, with this compound being soluble in dilute acids. The organic components of the complex, including excess acetylacetone (B45752), can be destroyed by fuming with perchloric acid. kyoto-u.ac.jp
Complexation and Speciation in Diverse Media
Equilibrium Studies of this compound Formation
The formation of this compound is the result of a reaction between a beryllium salt and acetylacetone. wikipedia.org This reaction is an equilibrium process, and the addition of a base can shift the equilibrium in favor of the complex by facilitating the deprotonation of acetylacetone. wikipedia.org The general reaction can be represented as:
Be²⁺ + 2 CH₃COCH₂COCH₃ ⇌ Be(CH₃COCHCOCH₃)₂ + 2 H⁺ wikipedia.org
Studies have investigated the speciation of beryllium in various media. In liquid ammonia (B1221849), for example, complex beryllium amido clusters can form. rsc.orgrsc.org The formation of this compound itself is a key step in various analytical and separation procedures. kyoto-u.ac.jp The chelate formed is stable and can be extracted into organic solvents. kyoto-u.ac.jp
Thermodynamic Parameters of Distribution and Extraction Processes
The distribution of this compound between aqueous and organic phases has been a subject of thermodynamic study. The enthalpy of distribution of this compound between a 0.1 M aqueous sodium perchlorate (B79767) solution and heptane at 25°C has been determined by both calorimetric measurements and from the temperature dependence of the distribution constant. researchgate.net The values obtained were 26.0 ± 1.0 kJ/mol and 25.6 ± 0.1 kJ/mol, respectively, showing good agreement. researchgate.net
Table 2: Thermodynamic Parameters for the Distribution of this compound between 0.1 M NaClO₄ (aq) and Heptane at 25°C
| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| Enthalpy of Distribution (ΔH) | 26.0 ± 1.0 | Calorimetry | researchgate.net |
| Enthalpy of Distribution (ΔH) | 25.6 ± 0.1 | Temperature Dependence of K_D | researchgate.net |
| Enthalpy of Solution in Heptane (ΔH_solv) | 25.4 ± 0.4 | Calorimetry | researchgate.net |
| Enthalpy of Solution in 0.1 M NaClO₄ (ΔH_hydr) | -0.6 ± 0.4 | Calorimetry | researchgate.net |
| Enthalpy of Sublimation (ΔH_subl) at ~180°C | 90 | Vapor Pressure Measurement | researchgate.net |
These thermodynamic studies provide insight into the forces driving the extraction process, including solute-solvent interactions. researchgate.netresearchgate.net
Influence of pH on this compound Extraction
The pH of the aqueous phase plays a crucial role in the solvent extraction of beryllium as acetylacetonate. The formation of the this compound chelate and its subsequent extraction into an organic solvent is highly pH-dependent. kyoto-u.ac.jp
Studies have shown that this compound is extracted nearly quantitatively with chloroform from aqueous solutions with a pH between 6.0 and 9.0. kyoto-u.ac.jp At a pH of 6.0, a relatively large absorbance value for beryllium is observed, which is attributed to the change in the predominant beryllium species from Be(II) to Be(OH)₂ as the pH increases from 5 to 6. thu.edu.tw In the pH range of 6 to 10, acetylacetone is predominantly in its enol form, which is conducive to chelation. thu.edu.tw
The extraction efficiency can decrease in highly basic solutions (pH > 10). researchgate.net This is likely due to the formation of beryllium hydroxide species, such as Be(OH)₃⁻ and Be(OH)₄²⁻, which are not extractable. researchgate.net The optimal pH for the formation and extraction of the Be(acac)₂ chelate has been identified as being around pH 5.5 to 6.0 in some procedures. mdpi.comresearchgate.net
Reaction Pathways with Small Molecules and Ligands
The reactivity of this compound, Be(acac)₂, extends to its interactions with various small molecules and its participation in ligand exchange reactions in solution. These processes are fundamental to understanding its chemical behavior and potential applications.
Interactions with Sulfur Dioxide and Adduct Formation
Early research into the chemistry of beryllium compounds revealed that this compound reacts with sulfur dioxide to form a distinct adduct. acs.org A study of the pressure-concentration relationship of this system at a constant temperature of 25°C demonstrated the formation of a solid compound with the stoichiometry Be(CH₃COCHCOCH₃)₂·SO₂. acs.org
The reaction is reversible, and upon reducing the pressure to zero, all the sulfur dioxide can be removed, leaving the this compound unchanged. acs.org This interaction is thought to occur through the available carbonyl groups in the acetylacetonate ligands. acs.org The stability of the adduct is indicated by its vapor pressure characteristics. acs.org
Table 1: Adduct Formation of this compound with Sulfur Dioxide
| Reactant | Small Molecule | Product | Stoichiometry | Observations |
|---|---|---|---|---|
| This compound (Be(acac)₂) | Sulfur Dioxide (SO₂) | Be(acac)₂·SO₂ | 1:1 | Formation of a solid adduct; reaction is reversible. acs.org |
Ligand Exchange Reactions in Solution
Ligand exchange reactions are a key feature of the solution chemistry of metal acetylacetonate complexes, and this compound is no exception. These reactions involve the substitution of one or more acetylacetonate ligands with other ligands present in the solution. The kinetics and mechanisms of these exchanges are influenced by factors such as the nature of the solvent and the entering ligand.
Further investigations into ligand redistribution rates for beryllium 1,3-diketonates have contributed to a broader understanding of structure-lability relationships in these systems. acs.org While detailed kinetic parameters for the self-exchange of this compound are not as extensively documented as for some other metal acetylacetonates, the general principles of ligand exchange in square planar and octahedral complexes can be applied. The process can proceed through various mechanisms, including associative, dissociative, and interchange pathways. For related metal acetylacetonate complexes, the rate of exchange has been shown to be dependent on the concentration of the free ligand in its enol form, often proceeding through the formation of an intermediate adduct. rsc.org
Table 2: Factors Influencing Ligand Exchange in this compound
| Factor | Influence on Ligand Exchange | Research Context |
|---|---|---|
| pH | Affects the speciation of acetylacetone (enol vs. enolate), influencing the reaction pathway. osti.gov | Solvent extraction kinetics of beryllium with acetylacetone. osti.gov |
| Solvent | The nature of the solvent can affect reaction rates and the stability of intermediates. | General studies on metal acetylacetonate ligand exchange. rsc.org |
| Entering Ligand | The concentration and form (e.g., enol) of the incoming ligand can dictate the reaction order and mechanism. rsc.org | Kinetic studies of ligand exchange in other metal acetylacetonates. rsc.org |
Beryllium Speciation and Cluster Formation in Non-Aqueous Solvents (e.g., liquid ammonia)
The behavior of beryllium ions in non-aqueous solvents like liquid ammonia provides a valuable model for understanding its coordination chemistry in environments where water is absent or limited. Liquid ammonia, with solvent properties similar to water, can dissolve beryllium salts and organic molecules, facilitating the study of beryllium speciation and cluster formation. sci-hub.se
In acidic liquid ammonia, the dissolution of beryllium salts leads to the formation of various complex species. The tetraammineberyllium(II) cation, [Be(NH₃)₄]²⁺, is a primary species. sci-hub.se Through a series of reactions, this can lead to the formation of multinuclear beryllium amido clusters.
Research has identified the formation of a tetranuclear, adamantyl-shaped complex cation, [Be₄(NH₂)₆(NH₃)₄]²⁺, when beryllium metal reacts with ammonium (B1175870) salts in liquid ammonia. sci-hub.seresearchgate.net The formation of this cluster is proposed to proceed through intermediate species, including a dinuclear complex, [Be₂(NH₂)(NH₃)₆]³⁺, and a trinuclear, ring-shaped complex, [Be₃(NH₂)₃(NH₃)₆]³⁺. researchgate.net
Furthermore, reactivity studies have shown that these beryllium amido clusters can react with other molecules. For instance, the reaction of [Be₄(NH₂)₆(NH₃)₄]²⁺ with acetonitrile (B52724) yields bis(N-acetimidoylacetamidinato-N,N')-beryllium(II), while its reaction with pyridine (B92270) in the presence of trace water can lead to an unprecedented octanuclear complex cation, [Be₈O(NH₂)₁₂(C₅H₅N)₄]²⁺. researchgate.net This demonstrates the potential for these clusters to serve as building blocks for more complex beryllium-containing structures.
Table 3: Beryllium Species Identified in Liquid Ammonia
| Species | Formula | Structural Features |
|---|---|---|
| Tetraammineberyllium(II) | [Be(NH₃)₄]²⁺ | Mononuclear complex. sci-hub.se |
| Dinuclear Intermediate | [Be₂(NH₂)(NH₃)₆]³⁺ | Intermediate in cluster formation. researchgate.netresearchgate.net |
| Trinuclear Intermediate | [Be₃(NH₂)₃(NH₃)₆]³⁺ | Ring-shaped intermediate. researchgate.net |
| Tetranuclear Cluster | [Be₄(NH₂)₆(NH₃)₄]²⁺ | Adamantyl-shaped cation. sci-hub.seresearchgate.net |
| Octanuclear Cluster | [Be₈O(NH₂)₁₂(C₅H₅N)₄]²⁺ | Contains a [Be₄O]⁶⁺ core. researchgate.net |
Advanced Materials Science Applications of Beryllium Acetylacetonate
Precursor in Chemical Vapor Deposition (CVD) and Metal-Organic CVD (MOCVD)
Beryllium acetylacetonate (B107027) is a key organometallic precursor for Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD), processes that involve the deposition of thin films from a gaseous state. americanelements.comwikipedia.org These techniques are advantageous for creating uniform, high-purity films with precise thickness control. americanelements.com The acetylacetonate ligand complexes with the beryllium cation, forming a stable chelate ring that facilitates its use in these deposition methods. americanelements.comamericanelements.comepomaterial.com
Beryllium oxide (BeO) thin films are of significant interest in the microelectronics industry due to their high thermal conductivity and high-κ dielectric properties, making them suitable as gas-diffusion barriers and for interface passivation layers. rsc.orgutexas.edu While dimethylberyllium (B1605263) ([BeMe2]) is a standard precursor for Atomic Layer Deposition (ALD) of BeO, beryllium acetylacetonate is also a commercially available organometallic precursor for chemical vapor deposition routes. rsc.orgaip.org However, its application can be limited by factors such as its high sublimation temperature compared to other precursors. utexas.eduaip.org The synthesis of BeO nanoparticles, which can be used in advanced ceramics and as fillers in thermal interface materials, has also been explored through methods like the polyacrylamide gel route. chalcogen.ro
Achieving efficient p-type doping in III-nitride semiconductors, such as Gallium Nitride (GaN) and Aluminum Gallium Nitride (AlGaN), is crucial for the development of high-performance electronic and optoelectronic devices like deep-ultraviolet LEDs and high-power electronics. compoundsemiconductor.net Magnesium (Mg) is the conventional p-type dopant, but it suffers from low activation efficiency. albany.edudiva-portal.org Beryllium (Be) has emerged as a promising alternative due to theoretical predictions of a shallower acceptor level in GaN. albany.edunih.gov
This compound (Be(acac)2) is utilized as a beryllium precursor in MOCVD for the in situ doping of GaN and AlGaN. compoundsemiconductor.netalbany.edu This approach allows for the growth of high-quality beryllium-doped GaN (GaN:Be) with smooth surface morphologies. albany.edu Research has demonstrated that MOCVD-grown GaN:Be exhibits the characteristic ultraviolet (UV) and yellow luminescence bands associated with beryllium doping. nih.govacs.orgresearchgate.net Although achieving consistent p-type conductivity has been challenging, with many materials remaining semi-insulating, the MOCVD technique using Be(acac)2 shows significant promise for enabling new beryllium incorporation pathways that are not possible with other growth methods like molecular beam epitaxy (MBE). nih.govacs.orgresearchgate.net Studies have successfully demonstrated the growth of AlGaN:Be for the first time using MOCVD, laying the groundwork for future advancements in ultra-wide bandgap semiconductors. albany.edu
Below is a table summarizing key findings from MOCVD growth of Be-doped GaN using this compound:
| Parameter | Observation | Source(s) |
| Precursor | This compound (Be(acac)2) | compoundsemiconductor.netalbany.eduacs.org |
| Growth Method | Metal-Organic Chemical Vapor Deposition (MOCVD) | compoundsemiconductor.netalbany.eduacs.org |
| Material Quality | High-quality GaN:Be with smooth surface (<1 nm RMS roughness) | albany.edu |
| Luminescence | Strong UV peak at 3.38 eV and yellow luminescence at 2.2 eV | albany.eduacs.org |
| Acceptor Level | ~113 meV above the valence band maximum | albany.edu |
| Conductivity | Typically highly resistive or semi-insulating | albany.edunih.gov |
| Future Outlook | MOCVD is a promising technique for achieving p-type GaN:Be | nih.govacs.orgresearchgate.net |
This compound, like other metal acetylacetonates (B15086760), is used as a catalyst in the fabrication of various carbon nanostructures through techniques such as CVD. americanelements.comamericanelements.comepomaterial.com The type of metal catalyst plays a crucial role in determining the morphology and properties of the resulting carbon nanostructures, which can include nanotubes and nanofilaments. koreascience.kr The thermal decomposition of the metal acetylacetonate precursor during the CVD process provides the metal nanoparticles that catalyze the growth of these carbon structures. google.com
Doping of III-Nitride Semiconductors (e.g., AlGaN:Be) for P-Type Conductivity
Role in Thin Film Deposition Techniques
This compound is recognized as a precursor for thin film deposition, a process used to create layers of material ranging from a single atom to several micrometers in thickness. americanelements.comamericanelements.com These techniques can be broadly categorized into physical deposition and chemical deposition. americanelements.com this compound is employed in chemical deposition methods where precursor compounds undergo a chemical reaction at the substrate surface to form the desired film. americanelements.com Its solubility in organic solvents and its ability to form a stable chelate structure make it a viable candidate for these processes. americanelements.com Metal acetylacetonates are generally valued in thin film fabrication due to their volatility and relative stability. researchgate.net
Catalytic Applications in Organic Synthesis
Metal acetylacetonate complexes are widely utilized as catalysts and catalytic reagents in various organic synthesis reactions. americanelements.comamericanelements.comepomaterial.com The chelate ring structure contributes to their catalytic activity. americanelements.com
The catalytic activity of metal acetylacetonates, including this compound, is rooted in their coordination chemistry. wikipedia.org The metal center can act as a Lewis acid, while the acetylacetonate ligand can participate in proton transfer, facilitating a range of organic transformations. sci-hub.se In multicomponent catalytic systems, such as Ziegler-Natta type systems, metal acetylacetonates can be precursors to the active catalytic species. mdpi.com For example, in some hydrogenation reactions involving cobalt acetylacetonate, the initial complex is reduced to form nano-sized metal particles that are the true catalytic centers. mdpi.com The mechanism often involves the formation of intermediate bimetallic paramagnetic sites stabilized by the acetylacetonate ligands. mdpi.com While specific detailed mechanisms for this compound are less commonly reported in the provided search results, the general principles of metal acetylacetonate catalysis, involving the generation of catalytically active metal centers, are applicable. grafiati.comrsc.orgresearchgate.net
Analytical Methodologies and Environmental Speciation of Beryllium
Spectrometric Techniques for Beryllium Quantification
Spectrometric methods are widely employed for the determination of beryllium. The interaction of the Be(acac)₂ complex with electromagnetic radiation provides the basis for both infrared and spectrophotometric quantification.
Infrared Spectrometric Methods for Beryllium Determination via Acetylacetonate (B107027) Extraction
A simple, rapid, and selective infrared (IR) spectrometric method has been developed for the determination of beryllium. optica.orgresearchgate.net This technique involves the extraction of beryllium from an aqueous sample into an organic solvent, typically chloroform (B151607), as the acetylacetonate complex. optica.orgresearchgate.net The organic extract is then deposited onto a sodium chloride disk, and after the evaporation of the solvent, the disk is placed in the sample compartment of an infrared spectrometer. optica.orgresearchgate.net
The quantification of beryllium is achieved by measuring the absorbance of a specific vibrational band of the Be(acac)₂ complex. The band at 1215 cm⁻¹, which is assigned to the Be-O vibrations, is commonly used as the analytical line. optica.org This method has demonstrated high sensitivity, with the capability to obtain spectra in the nanogram range. optica.orgresearchgate.net The approach of eliminating the organic solvent before IR analysis is crucial as it prevents interference from solvent absorption, thereby avoiding a loss of information and ensuring higher sensitivity. researchgate.net
Spectrophotometric Approaches for Beryllium-Acetylacetonate Complex Detection
Spectrophotometry offers another avenue for the quantification of beryllium through its acetylacetonate complex. The method is based on the strong absorbance of the Be(acac)₂ complex in the ultraviolet (UV) region. osti.gov The complex, along with excess acetylacetone (B45752), is extracted into an organic solvent like chloroform. osti.gov A subsequent alkaline wash is employed to remove the excess, unreacted acetylacetone, which would otherwise interfere with the measurement due to its similar absorption wavelength. osti.govnih.gov
The absorbance of the beryllium acetylacetonate complex in the chloroform phase is measured at a specific wavelength, typically 295 nm, and is found to be directly proportional to the beryllium concentration. osti.gov To enhance the selectivity of this method, especially in complex matrices like uranium solutions, ethylenediaminetetraacetic acid (EDTA) can be used as a masking agent to prevent the interference of other metal ions such as iron and aluminum. osti.gov The diacetylacetonato-beryllium [Be(acac)₂] complex is a particularly promising reagent for absorption spectrophotometry due to its very large molar absorption coefficient of 32,000 l mol⁻¹ cm⁻¹. nih.gov
Advanced Separation and Preconcentration Techniques Utilizing Acetylacetonate Complexes
To enhance the sensitivity and selectivity of beryllium analysis, especially in samples with complex matrices or very low analyte concentrations, various separation and preconcentration techniques are employed. These methods often capitalize on the properties of the this compound complex.
Liquid-Liquid Extraction (LLE) Methodologies for Beryllium Isolation
Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental technique for separating and concentrating beryllium. kyoto-u.ac.jpmdpi.com This method relies on the principle of partitioning a solute, in this case, the Be(acac)₂ complex, between two immiscible liquid phases—typically an aqueous phase and an organic solvent. kyoto-u.ac.jpphenomenex.comveeprho.com this compound, formed in a nearly neutral aqueous solution (pH 6-9), can be quantitatively extracted into organic solvents such as chloroform, carbon tetrachloride, or benzene. kyoto-u.ac.jp
The selectivity of the extraction can be significantly improved by using a masking agent like EDTA. kyoto-u.ac.jposti.gov EDTA forms stable complexes with many interfering metal ions, preventing them from reacting with acetylacetone and co-extracting with beryllium. kyoto-u.ac.jposti.gov This allows for the selective isolation of beryllium even from complex samples. kyoto-u.ac.jp The process typically involves adjusting the pH of the sample, adding EDTA and acetylacetone, and then shaking the mixture with an organic solvent. kyoto-u.ac.jp After phase separation, the beryllium-containing organic layer can be analyzed directly or the beryllium can be back-extracted into an acidic aqueous solution for further analysis. kyoto-u.ac.jpmdpi.com
Table 1: Key Parameters in Liquid-Liquid Extraction of this compound
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| pH | 6.0 - 9.0 | Optimizes the formation and extraction of the Be(acac)₂ complex. | kyoto-u.ac.jp |
| Organic Solvent | Chloroform, Carbon Tetrachloride, Benzene, p-Xylene | Extracts the non-polar Be(acac)₂ complex from the aqueous phase. | kyoto-u.ac.jpmdpi.com |
| Masking Agent | Ethylenediaminetetraacetic acid (EDTA) | Prevents interference from other metal ions by forming stable aqueous complexes with them. | kyoto-u.ac.jposti.gov |
| Back-Extraction | Nitric Acid or Perchloric Acid | Transfers beryllium from the organic phase back to an aqueous phase for certain analytical techniques. | kyoto-u.ac.jpmdpi.com |
Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, Single-Drop Microextraction)
In line with the principles of green chemistry, modern analytical methods have focused on miniaturizing traditional LLE to reduce solvent consumption and waste generation. mdpi.com Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have emerged as powerful tools for the preconcentration of trace and ultra-trace amounts of beryllium. mdpi.comnih.govresearchgate.net
In a typical DLLME procedure for beryllium, a small volume of an extraction solvent (e.g., chloroform) and a disperser solvent are rapidly injected into the aqueous sample containing the this compound complex. nih.govresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for rapid extraction. researchgate.net
A variation of this is vesicle-mediated dispersive liquid-liquid microextraction (VM-DLLME), where a surfactant like dioctylsulfosuccinate acts as the dispersing agent. nih.govresearchgate.net At a pH greater than 9.5, the hydrophobic beryllium-acetylacetonate complex is formed and then encapsulated within the vesicular cavities of the surfactant, facilitating its extraction into a small volume of chloroform. nih.govresearchgate.net The beryllium can then be back-extracted into dilute nitric acid for analysis by sensitive techniques like graphite (B72142) furnace atomic absorption spectrometry (GFAAS). nih.govresearchgate.net These methods can achieve very high enrichment factors and extremely low detection limits, reaching parts-per-quadrillion (fg mL⁻¹) levels in seawater. nih.govresearchgate.net Another approach, surfactant-assisted dispersive liquid-liquid microextraction (SA-DLLME), has also been developed for the preconcentration of ultra-trace beryllium from environmental samples. at-spectrosc.com
Table 2: Performance of Microextraction Techniques for Beryllium Determination
| Technique | Matrix | Detection Limit | Enrichment Factor | Reference |
|---|---|---|---|---|
| VM-DLLME | Seawater | 10 fg mL⁻¹ | 954 | nih.govresearchgate.net |
| VM-DLLME | Air Filter | 0.15 ng g⁻¹ | Not Reported | nih.govresearchgate.net |
| VM-DLLME | Coal Fly Ash | 1.5 ng g⁻¹ | Not Reported | nih.govresearchgate.net |
| IP-SA-DLLME | Natural & Effluent Waters | 1 pg mL⁻¹ | 25 | at-spectrosc.com |
Solid-Phase Extraction (SPE) and Adsorption Studies with Acetylacetonate Complexes
Solid-phase extraction (SPE) is another widely used sample preparation technique that relies on the partitioning of an analyte between a liquid phase and a solid sorbent. rsc.orgrocker.com.twnih.gov For beryllium analysis, the Be(acac)₂ complex can be effectively retained on a solid support, allowing for its separation from the sample matrix. mdpi.comnih.govijres.org
In a common SPE procedure, the sample is first treated to form the Be(acac)₂ complex, often after microwave-assisted digestion with acids like nitric acid and hydrogen peroxide. mdpi.comijres.org The resulting solution is then passed through a cartridge containing a solid sorbent, such as C18-bonded silica. mdpi.comijres.org The non-polar Be(acac)₂ complex adsorbs onto the hydrophobic C18 surface while more polar, interfering components pass through. mdpi.comijres.org Subsequently, the retained complex is eluted from the cartridge with a small volume of an organic solvent like methanol. mdpi.comijres.org This eluate, containing the concentrated beryllium complex, can then be introduced into an analytical instrument, such as a GFAAS, for quantification. mdpi.comijres.org This chelation solid-phase extraction method has been successfully applied to the determination of trace amounts of beryllium in various matrices, including human hair and biological certified reference materials. nih.govijres.org
Analytical Challenges in Ultra-Trace Beryllium Analysis using Acetylacetonate Complexation
The quantification of beryllium at ultra-trace levels is essential due to its classification as a carcinogen, even at minute concentrations. mdpi.comnih.gov Complexation with acetylacetone (acac) to form this compound, Be(acac)₂, is a widely employed strategy in various analytical schemes to enhance detection sensitivity and selectivity. mdpi.comijres.org This process is frequently coupled with spectrometric techniques such as Electrothermal Atomic Absorption Spectrometry (ETAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). mdpi.com Despite its utility, the use of acetylacetonate complexation for ultra-trace beryllium analysis presents several significant challenges.
A primary challenge lies in separating the Be(acac)₂ complex from the excess acetylacetone reagent required to drive the complexation reaction. nih.gov The complex and the free ligand often exhibit similar absorption wavelengths, which can interfere with spectrophotometric measurements if the excess ligand is not completely removed from the sample. nih.gov To overcome this, methods like micellar electrokinetic chromatography (MEKC) have been developed to effectively separate the neutral Be(acac)₂ complex from the interfering components of acetylacetone. nih.gov
Matrix effects pose another substantial hurdle, particularly in complex environmental and biological samples. When using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is the most sensitive technique for ultra-trace analysis, beryllium's low mass makes it highly susceptible to space-charge effects. mdpi.com Heavier elements in the sample matrix can interfere with the ion beam, leading to reduced sensitivity and inaccurate quantification. mdpi.com Therefore, effective separation and preconcentration steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the this compound complex, are crucial for reliable analysis in matrices with high inorganic content. mdpi.com
Furthermore, the choice of analytical instrumentation and its configuration is critical. While ETAAS offers enhanced sensitivity for low-level beryllium quantification, issues such as significant memory effects can arise when using an uncovered graphite furnace. nih.govijres.org The development of pyrolytically coated graphite tubes and the use of chemical modifiers like magnesium nitrate (B79036) have been instrumental in overcoming these memory effects and obtaining reliable results. mdpi.comijres.org The optimization of experimental conditions, including pH, reagent concentration, and extraction time, is paramount for achieving quantitative recovery of the this compound complex. For instance, the complex is typically formed in a buffered solution at a pH of around 6.0 and then extracted. mdpi.com While masking agents like EDTA can be used to enhance selectivity by preventing other metals from forming complexes, they can also slightly decrease the extractability of this compound. kyoto-u.ac.jp
| Analytical Technique | Preconcentration Method | Key Challenge | Solution / Mitigation Strategy | Reference |
| Spectrophotometry | LLE with Acetylacetone | Interference from excess acetylacetone ligand | Micellar Electrokinetic Chromatography (MEKC) for separation | nih.gov |
| ICP-MS | SPE/LLE with Acetylacetone | Space-charge effects from matrix ions due to Be's low mass | Efficient separation and preconcentration to isolate Be | mdpi.com |
| ETAAS | SPE with Acetylacetone on C18 cartridge | Memory effects in graphite furnace | Use of pyrolytically coated graphite tubes and chemical modifiers (e.g., Mg(NO₃)₂) | mdpi.comijres.org |
| Solvent Extraction | LLE with Acetylacetone | Co-extraction of interfering metals | Use of masking agents like EDTA | kyoto-u.ac.jp |
Environmental Analytical Chemistry of this compound (Fate and Transport Considerations)
The environmental fate and transport of beryllium are of significant concern due to its toxicity. researchgate.net Beryllium is released into the environment from both natural sources, such as volcanic activity and windblown dust, and anthropogenic activities, including the combustion of fossil fuels (especially coal) and industrial manufacturing. cdc.govinchem.org Once in the atmosphere, beryllium particulates are transported and eventually deposited onto soil and water through wet and dry deposition. cdc.govinchem.org
The environmental behavior of the specific chemical species, this compound, is primarily understood in the context of its formation for analytical extraction purposes rather than as a persistent environmental contaminant. There is limited published information focusing directly on the fate and transport of pre-formed this compound in the environment. researchgate.net However, its likely behavior can be inferred from its chemical properties and the general environmental chemistry of beryllium.
This compound is a neutral, non-polar chelate, which makes it soluble in organic solvents like chloroform and less soluble in water. kyoto-u.ac.jpamericanelements.com This property is exploited in LLE methods to separate it from aqueous environmental samples like river water, seawater, and industrial effluents. kyoto-u.ac.jpnih.gov In the environment, should conditions favor its formation (e.g., in a specific industrial waste stream containing both beryllium ions and acetylacetone), its transport would differ from that of inorganic beryllium species.
In aquatic systems, most beryllium is found sorbed to suspended particulate matter or in the sediment, where it is generally immobile. cdc.govinchem.org The formation of the this compound complex could potentially increase its mobility in water, particularly in the presence of organic-rich phases. However, the stability of the complex in natural waters would be a critical factor. The complex is formed optimally at a pH between 6.0 and 9.0. kyoto-u.ac.jp Changes in environmental pH could lead to its decomposition, releasing free beryllium ions that would then likely adsorb to soil or sediment particles.
Regarding atmospheric transport, beryllium is typically present as beryllium oxide from combustion processes. cdc.gov While this compound itself has a boiling point and can be volatilized, its presence as a volatile compound in the ambient environment is not widely documented, though the existence of unexpected volatile beryllium compounds has been noted as a potential issue in environmental analysis. acs.org The primary route of environmental contamination remains the deposition of inorganic beryllium particles. cdc.gov
| Environmental Compartment | Beryllium Speciation & Transport | Role/Behavior of this compound | Reference |
| Atmosphere | Transport as beryllium oxide and other inorganic particulates via wet/dry deposition. | Potential for volatility, but primarily an analytical species, not a major atmospheric contaminant. | cdc.govinchem.orgacs.org |
| Water | Sorption to suspended matter and sediment; generally immobile. | Formation can occur under specific pH (6-9) and chemical conditions, potentially increasing mobility. Stability is pH-dependent. Used for extraction from water samples. | kyoto-u.ac.jpcdc.govinchem.org |
| Soil/Sediment | Beryllium is generally retained in an insoluble and immobile form. | The complex is unlikely to persist. Upon decomposition, the released beryllium would adsorb to soil/sediment particles. | cdc.gov |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Derivatives of Beryllium Acetylacetonate (B107027)
The synthesis of beryllium acetylacetonate, Be(acac)₂, has traditionally been achieved through the reaction of beryllium salts with acetylacetone (B45752) in a suitable solvent. kyoto-u.ac.jpinnovareacademics.in However, future research is geared towards exploring more efficient and environmentally benign synthetic methodologies. This includes the investigation of mechanochemical methods, which have shown promise in preparing beryllium derivatives that are otherwise difficult to isolate using conventional solution-based routes. acs.org For instance, milling a beryllium halide with an appropriate salt of a β-diketonate could offer a solvent-free pathway to this compound and its derivatives.
Furthermore, there is growing interest in synthesizing derivatives of this compound by modifying the acetylacetonate ligand itself. icm.edu.pl Research into 3-substituted derivatives of pentane-2,4-dione, the parent diketone of the acetylacetonate ligand, opens up possibilities for creating a wide array of beryllium complexes with tailored properties. icm.edu.pl These modifications can influence the volatility, solubility, and reactivity of the resulting beryllium complex, making them suitable for specific applications. The synthesis of such derivatives often involves the reaction of a pre-functionalized β-diketone with a beryllium source. icm.edu.pl
Advanced Computational Studies for Predictive Chemistry and Material Design
Computational chemistry is playing an increasingly vital role in understanding and predicting the properties of this compound and related compounds. Density Functional Theory (DFT) has been widely employed to investigate the structural and bonding aspects of metal bis(β-diketonate) complexes, including those of beryllium. tandfonline.comresearchgate.net These studies provide insights into the nature of the metal-ligand bonds, which are predominantly electrostatic in character. tandfonline.com
Future computational work will likely focus on more advanced theoretical methods to accurately predict a broader range of properties. This includes:
Predicting Thermodynamic Properties: There is a significant need for accurate thermodynamic data, such as vapor pressure and enthalpy of fusion, for metal acetylacetonates (B15086760) to optimize processes like Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.com Advanced computational models can help resolve discrepancies in existing experimental data and guide the design of new precursors with desired volatility. mdpi.com
Simulating Spectroscopic Properties: Quantum chemical methods are being used to simulate and interpret the spectroscopic properties of inorganic species, including the vibrational spectra (IR and Raman) of this compound. researchgate.netnih.gov These simulations aid in the assignment of experimental spectral bands and provide a deeper understanding of the molecular vibrations. researchgate.netnih.gov
Designing Novel Materials: High-throughput computational screening is an emerging paradigm for the discovery of new materials. acs.org By systematically evaluating the properties of a large number of potential this compound derivatives, researchers can identify candidates with optimal characteristics for specific applications, such as in electronics or catalysis.
Development of Next-Generation Materials Applications Utilizing this compound Precursors
This compound is a key precursor in the fabrication of advanced materials, particularly through thin film deposition techniques like Chemical Vapor Deposition (CVD). americanelements.comvaluates.com Its utility stems from its solubility in organic solvents and its ability to decompose cleanly to form beryllium-containing materials. americanelements.com
Future research in this area is directed towards several exciting applications:
Advanced Ceramics: this compound is used as a precursor for creating advanced ceramic materials. For example, it has been reacted with polycarbosilane to develop preceramic polymers containing beryllium, which can then be converted into silicon carbide fibers containing beryllium. tandfonline.comgncl.cn These materials exhibit high thermo-oxidative stability. tandfonline.com
Thin Film Deposition for Electronics and Optics: As a precursor for CVD and Atomic Layer Deposition (ALD), this compound is crucial for depositing thin films with specific electrical, optical, and thermal properties. valuates.comamericanelements.com These films are essential for high-tech applications in microelectronics, solar energy, and optical coatings. americanelements.comamericanelements.comsigmaaldrich.com Recent research has explored its use as a beryllium precursor for the in-situ p-type doping of Gallium Nitride (GaN) and its alloys during MOCVD growth, which is critical for developing next-generation high-efficiency deep-ultraviolet LEDs and high-power electronic devices. compoundsemiconductor.netalbany.edu
Catalysis: The chelate ring structure of acetylacetonates makes them useful in various catalysts and catalytic reagents for organic synthesis. americanelements.com While specific applications for this compound in catalysis are less documented, its structural similarities to other catalytically active metal acetylacetonates suggest potential for future exploration in this field.
Interdisciplinary Research with this compound in Emerging Technologies
The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research in emerging technologies. mkscienceset.com
Materials Science and Engineering: The development of novel materials from this compound precursors requires a deep understanding of both chemistry and materials science. For instance, creating advanced coatings for aerospace applications that can withstand intense UV radiation and extreme temperatures necessitates a collaborative approach. americanelements.com
Physics and Electronics: The use of this compound in the semiconductor industry, particularly for doping GaN, highlights the synergy between chemistry and physics. compoundsemiconductor.netalbany.edu Understanding the electronic properties of the resulting materials is as crucial as controlling the chemical deposition process.
Analytical Chemistry and Environmental Science: The complexation of beryllium with acetylacetone is a key step in various analytical methods for the trace and ultra-trace determination of beryllium in environmental and biological samples. mdpi.comnih.gov This involves techniques like liquid-liquid extraction and solid-phase extraction, followed by sensitive detection methods. mdpi.comnih.gov Research in this area contributes to both analytical methodology and environmental monitoring.
The continued exploration of this compound and its derivatives, driven by interdisciplinary collaboration, is expected to lead to significant advancements in a variety of technological fields. mkscienceset.com
Q & A
Q. What are the standard methods for synthesizing beryllium acetylacetonate, and how can purity be ensured?
this compound is typically synthesized by reacting beryllium hydroxide with acetylacetone in the presence of sulfuric acid. The product is recrystallized from hexane to remove impurities . Purity can be verified via melting point analysis (literature value: 108°C) and elemental analysis to confirm beryllium content. Microchemical analysis and techniques like Fourier-transform infrared spectroscopy (FT-IR) are recommended for structural validation .
Q. How can this compound be purified for experimental use?
Sublimation is a highly effective purification method due to the compound’s thermal stability. Evidence suggests quantitative separation from other metals via sublimation under controlled temperature and pressure conditions . For solvent-based purification, recrystallization from hexane or heptane is preferred, as these solvents minimize hydrolysis .
Q. What analytical techniques are suitable for quantifying beryllium in acetylacetonate complexes?
Atomic absorption spectrometry (AAS) with a nitrous oxide-acetylene flame or graphite furnace is widely used. Prior extraction of beryllium as its acetylacetonate complex into methylisobutylketone (MIBK) enhances sensitivity . For structural confirmation, FT-IR, nuclear magnetic resonance (NMR), and X-ray diffraction are recommended to analyze ligand coordination and molecular symmetry .
Q. What solvent systems are compatible with this compound for solution-phase studies?
The compound is sparingly soluble in water (hydrolyzes upon boiling) but dissolves readily in organic solvents like heptane, ether, and alcohol. For distribution studies, 0.1 M NaClO₄ aqueous solutions paired with heptane are optimal for liquid-liquid extraction experiments .
Advanced Research Questions
Q. How do thermodynamic parameters inform the design of extraction protocols for this compound?
Calorimetric measurements and equilibrium studies reveal an enthalpy of distribution (ΔH) of ~26 kJ/mol between aqueous NaClO₄ and heptane. This data is critical for optimizing solvent systems and predicting temperature-dependent extraction efficiency. Researchers should account for partial processes, such as ligand dissociation and solvation effects, when modeling extraction mechanisms .
Q. What mechanistic insights explain the reactivity of this compound with silicon-based polymers like polycarbosilane (PCS)?
FT-IR and NMR studies demonstrate that Si–H bonds in PCS react with this compound, forming Si–Be linkages and increasing the polymer’s molecular weight. Monitoring Si–H bond consumption via ¹H-NMR and tracking molecular weight changes with gel permeation chromatography (GPC) are essential for elucidating reaction pathways .
Q. How does the covalent nature of beryllium-ligand bonding influence its electronic structure?
Computational analyses show that the Be–O bond in this compound is predominantly covalent, with minimal ionic contribution (Coulomb potentials: 1.37 eV for acetylacetonate). This covalent character impacts spectroscopic properties and reactivity, necessitating density functional theory (DFT) calculations to model electronic transitions and ligand-field effects .
Q. What advanced techniques improve sensitivity and accuracy in beryllium detection for trace analysis?
Laser-induced breakdown spectroscopy (LIBS) combined with molecular laser-induced fluorescence (MLIF) offers enhanced detection limits compared to traditional AAS. These methods are particularly valuable for analyzing beryllium in complex matrices, such as environmental or biological samples, where interference suppression is critical .
Q. How can researchers resolve contradictions in experimental data, such as discrepancies in thermodynamic measurements?
For conflicting results (e.g., enthalpy values from calorimetry vs. equilibrium methods), cross-validation using multiple techniques is advised. For instance, calorimetric measurements (LKB8721-1 calorimeter) and van’t Hoff analyses should yield consistent ΔH values within error margins (±1.0 kJ/mol). Discrepancies may arise from unaccounted side reactions or solvent effects, requiring rigorous control of ionic strength and temperature .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its classification as a hazardous material (CAS RN: 10210-64-7), researchers must use personal protective equipment (PPE), including respirators and gloves, and conduct experiments in fume hoods. Waste disposal should comply with regulations for beryllium compounds. Regular air monitoring and adherence to OSHA/NIOSH guidelines are mandatory to mitigate inhalation risks .
Methodological Best Practices
- Synthesis & Purification : Use high-purity acetylacetone and recrystallize from inert solvents to avoid hydrolysis .
- Structural Analysis : Combine X-ray diffraction with spectroscopic methods (FT-IR, NMR) to confirm molecular geometry .
- Data Interpretation : Apply computational chemistry (e.g., DFT) to reconcile experimental observations with theoretical models .
- Safety Compliance : Integrate toxicity assessments into experimental design, referencing toxicological profiles for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
